molecular formula C27H35N5O4 B10884053 N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

Cat. No.: B10884053
M. Wt: 493.6 g/mol
InChI Key: AIVSPCVEYSGJMS-XIJCYLKRSA-N
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Description

N’-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines an indole moiety with a hydrazide linkage, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Properties

Molecular Formula

C27H35N5O4

Molecular Weight

493.6 g/mol

IUPAC Name

N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C27H35N5O4/c1-4-6-16-31(17-7-5-2)20-32-24-11-9-8-10-23(24)26(27(32)34)30-29-25(33)19-36-28-18-21-12-14-22(35-3)15-13-21/h8-15,18,34H,4-7,16-17,19-20H2,1-3H3/b28-18+,30-29?

InChI Key

AIVSPCVEYSGJMS-XIJCYLKRSA-N

Isomeric SMILES

CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CO/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CON=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide typically involves multiple steps:

  • Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

  • Introduction of the Dibutylamino Group: : The next step involves the introduction of the dibutylamino group. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the indole derivative is replaced by the dibutylamino group.

  • Formation of the Hydrazide Linkage: : The final step involves the formation of the hydrazide linkage. This can be achieved by reacting the indole derivative with a hydrazine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.

    Substitution: The dibutylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential biological activity. The indole moiety is known for its presence in many bioactive molecules, suggesting that this compound could exhibit interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific protein targets, while the hydrazide linkage might be involved in covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its presence in cruciferous vegetables and potential anticancer properties.

    Hydrazine derivatives: Commonly used in pharmaceuticals and agrochemicals.

    Dibutylamine derivatives: Used in various industrial applications, including as intermediates in organic synthesis.

Uniqueness

N’-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide is unique due to its combination of an indole moiety with a hydrazide linkage and a dibutylamino group. This unique structure could confer distinct biological and chemical properties, making it a valuable compound for further research and development.

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